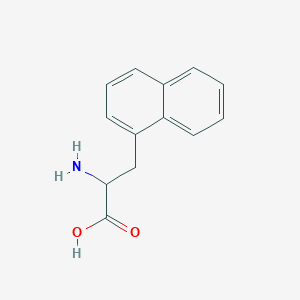

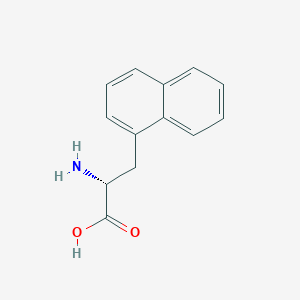

3-(1-Naphthyl)-D-alanine

Übersicht

Beschreibung

“3-(1-Naphthyl)-D-alanine” is a complex organic compound. It likely contains a naphthyl group, which is a two-ring aromatic hydrocarbon, attached to an alanine, which is a simple non-polar amino acid .

Synthesis Analysis

While specific synthesis methods for “3-(1-Naphthyl)-D-alanine” are not available, similar compounds have been synthesized using various methods. For instance, 3-naphthyl pyrazole derivatives have been synthesized using hybrid scaffold techniques . Another study reported the green synthesis of 3-(1-naphthyl) coumarins using dual-frequency ultrasonication .

Molecular Structure Analysis

The molecular structure of “3-(1-Naphthyl)-D-alanine” would likely be complex due to the presence of the naphthyl group and the alanine amino acid. A similar compound, 3-(1-Naphthyl)propanal, has a molecular formula of C13H12O .

Wissenschaftliche Forschungsanwendungen

-

Structural, Elastic and Electronic Properties Study

- Application : The structural, elastic, and electronic properties of 2D naphyne and naphdiyne sheets, which consist of naphthyl rings and acetylenic linkages, are investigated .

- Method : First-principles calculations were used to investigate these properties .

- Results : Both naphyne and naphdiyne belong to the orthorhombic lattice family and exhibit the Cmmm plane group. The structural stability of naphyne and naphdiyne are comparable to those of experimentally synthesized graphdiyne and graphtetrayne, respectively .

-

Pharmaceuticals, Agrochemicals and Dyestuff Production

- Application : 3-(1-Naphthyl)-L-alanine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes or results of this application are not specified in the source .

-

- Application : Naphthoylindoles are utilized in the production of pharmaceutical drugs and are also involved in the manufacturing of a group of substances referred to as JWH-class synthetic cannabinoids or “spice” .

- Method : Different oxidizing agents can be used for the oxidation of 3-(1-Naphthoyl)indole, such as hydrogen peroxide (H2O2), chloric acid (HClO), potassium permanganate (KMnO4), among others .

- Results : The specific oxidation products will depend on the chosen oxidizing agent and reaction conditions .

-

Organic Light-Emitting Diodes (OLEDs)

- Application : A series of naphthalene and phenyl substituted carbazole core based hole transporting materials (HTMs), including 3-(1-naphthyl)-9-(2-phenylvinyl)carbazole (NPVCz), are used for efficient organic light-emitting diodes .

- Method : The HTMs are synthesized and characterized. They possess excellent solubility in common organic solvents .

- Results : By using a fluorescent tris(8-hydroxyquinolinato)aluminium emitter, an enhancement of 135%, from 1.7 to 4.5 cd A −1, in the current efficiency of an OLED was demonstrated by replacing the conventional HTM with the NPVCz counterpart .

-

Synthesis of Naphthoylindole Derivatives

- Application : Naphthoylindole is an indole compound with a naphthoyl group attached to the indole ring. The Huffman research group pioneered the synthesis of a range of naphthoylindole derivatives .

- Method : Different oxidizing agents can be used for the oxidation of 3-(1-Naphthoyl)indole, such as hydrogen peroxide (H2O2), chloric acid (HClO), potassium permanganate (KMnO4), among others .

- Results : The specific oxidation products will depend on the chosen oxidizing agent and reaction conditions .

-

Production of Insecticides and Pharmaceuticals

- Application : 1-Naphthol is a precursor to a variety of insecticides including carbaryl and pharmaceuticals including nadolol .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes or results of this application are not specified in the source .

Safety And Hazards

Zukünftige Richtungen

Future research could focus on the synthesis, characterization, and application of “3-(1-Naphthyl)-D-alanine” and similar compounds. For instance, one study suggested that 1-(1-naphthyl)-3,5-bis(2-naphthyl)benzene, which has a low melting point and glass transition temperature, could be a candidate for future studies of molecular dynamics of glassy materials .

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYAYGJCPXRNBL-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthyl)-D-alanine | |

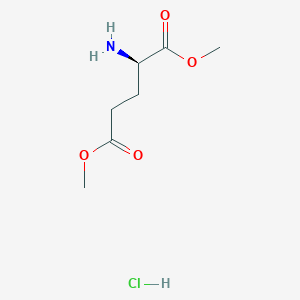

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

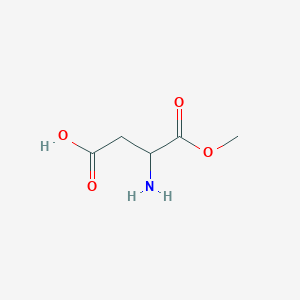

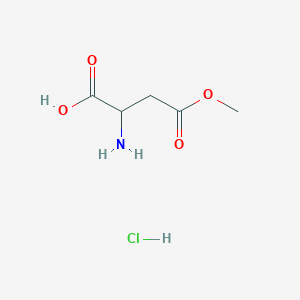

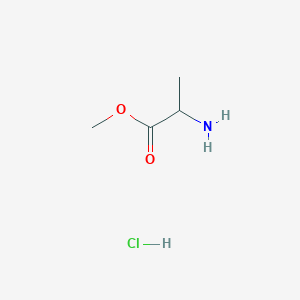

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.